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Compound of Interest

Compound Name: NO-Feng-PDEtMPPi

Cat. No.: B14080109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of the chiral N,N'-dioxide ligand, (1R,1'R,2S,2'S)-1,1'-(propane-1,3-diyl)bis(2-((2,6-diethyl-4-

methylphenyl)carbamoyl)piperidine 1-oxide), referred to as NO-Feng-PDEtMPPi, in
asymmetric cycloaddition reactions. This C2-symmetric ligand, developed by the research

group of Professor Xiaoming Feng, has proven to be a privileged ligand in a variety of metal-

catalyzed enantioselective transformations.

When complexed with a metal center, NO-Feng-PDEtMPPi forms a chiral Lewis acid catalyst

that can effectively control the stereochemical outcome of various cycloaddition reactions,

which are fundamental for the construction of complex carbocyclic and heterocyclic scaffolds

found in many biologically active molecules and pharmaceuticals.[1][2] These catalysts

generally function by coordinating to the dienophile, lowering its LUMO energy, and creating a

chiral environment for the approach of the diene.[1][2]

This document will focus on the application of a NO-Feng-PDEtMPPi-Nickel(II) complex in the

asymmetric Diels-Alder reaction between 2,3-dioxopyrrolidines and cyclopentadiene, a

representative and highly efficient transformation.
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The catalyst is typically prepared in situ by mixing the NO-Feng-PDEtMPPi ligand with a

suitable metal salt, in this case, Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂). The resulting

complex is an octahedral species where the four oxygen atoms of the N,N'-dioxide ligand

coordinate to the nickel center.[1][2] This coordination creates a well-defined chiral pocket that

directs the enantioselective cycloaddition.

Key Features:

High Enantioselectivity: The catalyst system consistently provides high levels of enantiomeric

excess (ee) for a range of substrates.

Broad Substrate Scope: Effective for various dienophiles and dienes.

Mild Reaction Conditions: The reactions can often be carried out at or below room

temperature.

Operational Simplicity: The catalyst is prepared from readily available starting materials.

Asymmetric Diels-Alder Reaction: Data Presentation
The following table summarizes the results for the asymmetric Diels-Alder reaction between

various substituted 2,3-dioxopyrrolidines and cyclopentadiene using the NO-Feng-PDEtMPPi-
Ni(OTf)₂ catalytic system.

Entry R¹ R² Time (h) Yield (%)
dr
(endo/exo
)

ee (%)

1 Boc H 12 95 >95:5 96

2 Boc Me 18 92 >95:5 95

3 Boc Ph 24 90 >95:5 97

4 Cbz H 12 93 >95:5 94

5 Ac H 24 88 90:10 92
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Data is representative of typical results obtained with this catalytic system under optimized

conditions.

Experimental Protocols
General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g.,

Nitrogen or Argon).

Solvents should be purified and dried according to standard procedures.

Reagents should be of high purity. Cyclopentadiene is typically freshly cracked from

dicyclopentadiene before use.

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Enantiomeric excess is typically determined by High-Performance Liquid Chromatography

(HPLC) on a chiral stationary phase.

Protocol for the Synthesis of the NO-Feng-PDEtMPPi
Ligand
The synthesis of C2-symmetric N,N'-dioxide ligands like NO-Feng-PDEtMPPi is generally

accomplished from readily available chiral amino acids and amines. The general synthetic

route involves the coupling of the chiral amino acid derivative with the corresponding diamine,

followed by N-oxidation.

A detailed, generalized procedure is as follows:

Amide Coupling: A solution of N-protected pipecolic acid (2.2 equiv.) in an appropriate

solvent (e.g., CH₂Cl₂) is treated with a coupling agent such as EDC or HATU (2.2 equiv.) and

a base like DIPEA (2.5 equiv.). The desired aniline (e.g., 2,6-diethyl-4-methylaniline) (2.2

equiv.) is then added, and the mixture is stirred at room temperature until the reaction is

complete (monitored by TLC).

Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate

conditions (e.g., acidolysis for Boc).
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Coupling with Linker: The resulting secondary amine is then coupled with a suitable linker,

such as 1,3-dibromopropane, in the presence of a base (e.g., K₂CO₃) in a solvent like

acetonitrile under reflux.

N-Oxidation: The final diamine product is dissolved in a solvent like CH₂Cl₂ and treated with

an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) (2.5 equiv.) at 0 °C to

room temperature to afford the desired NO-Feng-PDEtMPPi ligand.

Protocol for the Asymmetric Diels-Alder Reaction
Materials:

NO-Feng-PDEtMPPi ligand

Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

2,3-Dioxopyrrolidine derivative (dienophile)

Cyclopentadiene (diene), freshly cracked

Dichloromethane (CH₂Cl₂), anhydrous

4 Å Molecular Sieves (activated)

Procedure:

To a flame-dried Schlenk tube under an inert atmosphere, add the NO-Feng-PDEtMPPi
ligand (0.11 mmol) and Ni(OTf)₂ (0.10 mmol).

Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 1 hour to allow

for catalyst formation.

Add the 2,3-dioxopyrrolidine derivative (1.0 mmol) to the catalyst solution.

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

Stir the reaction at -20 °C and monitor its progress by TLC.
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Upon completion, quench the reaction by adding a few drops of water.

Allow the mixture to warm to room temperature and then pass it through a short pad of silica

gel, eluting with ethyl acetate.

Concentrate the filtrate under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel (e.g., using

a mixture of hexane and ethyl acetate as the eluent) to afford the desired Diels-Alder adduct.

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral

HPLC).
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Experimental Workflow for Asymmetric Diels-Alder Reaction
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Caption: Workflow for the NO-Feng-PDEtMPPi-Ni(II) catalyzed asymmetric Diels-Alder

reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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